

# Thermodynamic Stability & Transformation Kinetics of 4-Hydroxy-5-(methylsulfonyl)valeric Acid

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## Compound of Interest

Compound Name:	4-Hydroxy-5-(methylsulfonyl)valeric acid
CAS No.:	15396-28-8
Cat. No.:	B14708025

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## Executive Summary

**4-Hydroxy-5-(methylsulfonyl)valeric acid** (HMSVA) represents a classic case of structural thermodynamic tension. As a

-hydroxy acid tethered to a sulfone moiety, its stability profile is dominated by a spontaneous, entropy-driven cyclization to its lactone form. While the sulfone group provides oxidative resistance, it introduces specific electronic effects that influence the kinetics of ring closure and potential elimination pathways.

For drug development, the critical stability control point is the pH-dependent equilibrium between the open-chain carboxylate and the cyclic

-lactone. Failure to control this equilibrium results in inconsistent potency, variable pharmacokinetics, and the generation of electrophilic impurities (vinyl sulfones).

## Molecular Architecture & Physicochemical Baseline

Understanding the stability of HMSVA requires dissecting its three functional zones: the carboxylic tail, the secondary alcohol core, and the sulfone anchor.

Property	Value (Predicted/Experimental)	Stability Implication
Molecular Formula		
Molecular Weight	196.22 g/mol	
pKa (Carboxyl)	~4.5	At pH < 4.5, the protonated acid drives lactonization.
pKa (Alcohol)	~16	Remains protonated in aqueous media; acts as nucleophile.[1]
LogP	-1.2 (Hydrophilic)	High water solubility accelerates hydrolytic ring-opening.
H-Bond Donors	2 (COOH, OH)	Intramolecular H-bonding precedes cyclization.

### Structural Risk Factors[1]

- -Hydroxy Geometry: The 4-carbon separation between the carboxyl and hydroxyl groups permits a "perfect" 5-membered ring formation (Baldwin's 5-Exo-Trig favored).
- Sulfone Inductive Effect (-I): The methylsulfonyl group ( ) is strongly electron-withdrawing. It increases the acidity of the adjacent methylene protons ( ), creating a risk of -elimination under basic conditions.

## The Lactonization Equilibrium (Core Thermodynamic Driver)

The defining thermodynamic feature of HMSVA is its instability in the open-acid form. In the presence of protons or heat, the molecule undergoes intramolecular esterification to form 5-[(methylsulfonyl)methyl]dihydrofuran-2(3H)-one.

### Mechanism of Cyclization

The reaction proceeds via a nucleophilic attack of the

-hydroxyl oxygen onto the

-carbonyl carbon. Unlike intermolecular esterification, this process is entropically favored because two molecules (Acid + Catalyst) produce two molecules (Lactone + Water) but the rotational degrees of freedom lost are minimal compared to bringing two separate molecules together.

Thermodynamic Parameters (Estimated for

-Lactones):

- (Enthalpy): Slightly exothermic to neutral ( ).<sup>[1]</sup> The ester bond formation is energetically similar to the acid bond broken.
- (Entropy): Positive ( ).<sup>[1]</sup> The release of a water molecule and the formation of a low-strain 5-membered ring drive the Gibbs Free Energy ( ) negative.

### The Sulfone Effect

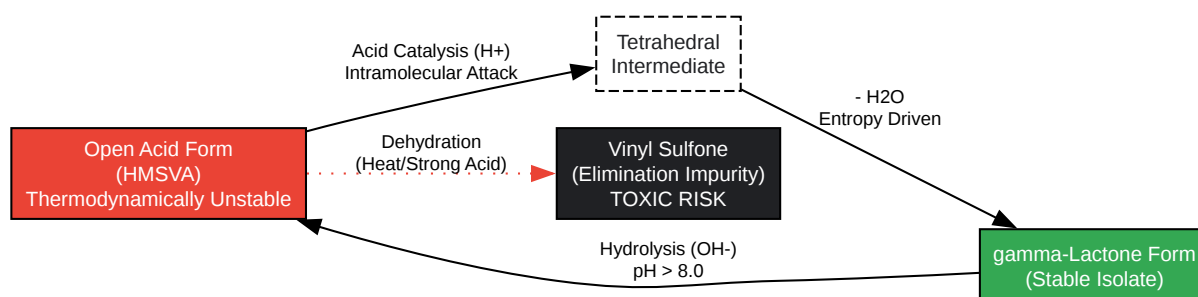
The bulky methylsulfonylmethyl group at the

position (in the open chain) becomes a substituent on the lactone ring.

- Steric Influence: The substituent prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the lactone conformation.

- **Electronic Influence:** The electron-withdrawing sulfone reduces the electron density on the oxygen slightly, potentially decreasing the rate of initial attack compared to unsubstituted -hydroxyvaleric acid, but it does not alter the final thermodynamic preference for the lactone.

## Diagram: Thermodynamic Transformation Pathways



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Caption: The dominant pathway is the reversible cyclization to the lactone. A secondary, irreversible pathway leads to the vinyl sulfone impurity.

## Degradation & Impurity Profiling[2]

While lactonization is reversible, other degradation pathways are irreversible and pose safety risks.

### Dehydration to Vinyl Sulfone (Critical Safety Risk)

Under forcing conditions (high heat, strong acid, or basic elimination), HMSVA can dehydrate.

- **Pathway:** Elimination of the -OH and a -proton.
- **Product:** 5-(methylsulfonyl)pent-4-enoic acid.

- Risk: The resulting structure is a Vinyl Sulfone, a potent Michael acceptor.[1] These compounds are highly reactive toward biological thiols (e.g., glutathione) and are often genotoxic.
- Control: Monitor strictly for the loss of water mass (M-18) in LC-MS not attributable to lactone formation.

## Oxidative Stability

The sulfone group (

) is fully oxidized and stable. The primary oxidative vulnerability is the secondary alcohol at

- Product: 4-oxo-5-(methylsulfonyl)valeric acid.
- Conditions: Requires strong oxidants (e.g., permanganate, chromate).[1] Air oxidation is negligible under standard storage conditions.[1]

## Experimental Protocols for Stability Assessment

Do not rely on generic stability protocols. The rapid equilibrium of HMSVA requires "frozen" analysis techniques.

### Protocol: pH-Rate Profile Determination

Objective: Determine the pH window where the open chain is kinetically stable enough for processing.

- Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.
- Stock Solution: Dissolve HMSVA lactone (likely the solid form) in Acetonitrile.
- Initiation: Spike stock into buffers at
- Sampling: Aliquot at t=0, 5, 15, 30, 60 min.

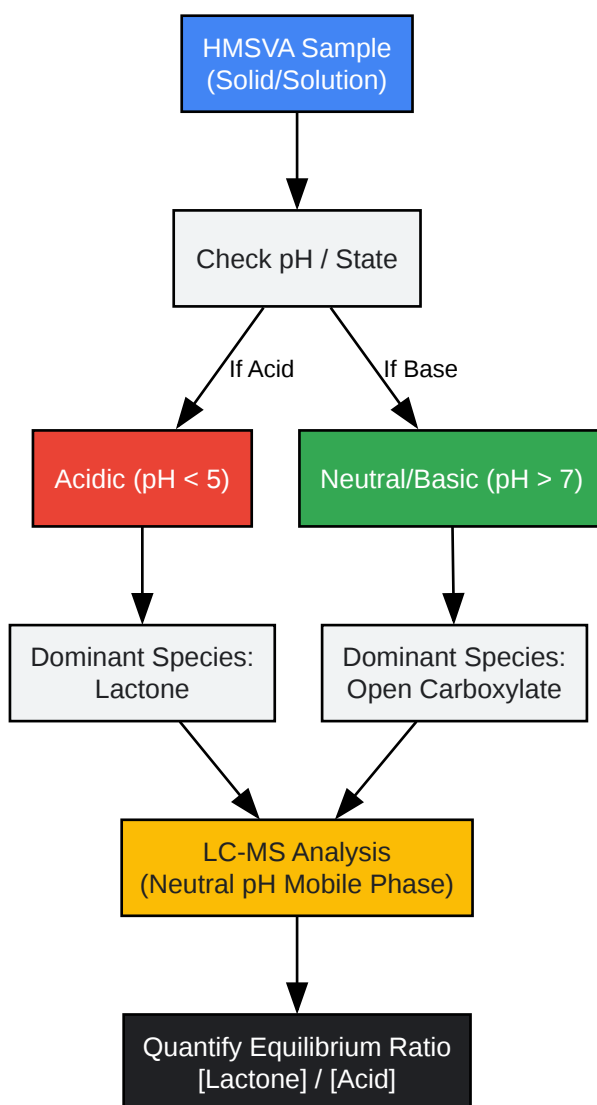
- Quenching (Critical):
  - For Acidic Samples: Neutralize immediately with cold bicarbonate to pH 7.[1]
  - For Basic Samples: Neutralize with cold phosphate to pH 7.[1]
  - Note: Analysis must be immediate; pH 7 is a kinetic "soft spot" but equilibrium will eventually shift.[1]
- Analysis: HPLC (see below).

## Method: Stability-Indicating HPLC

Standard reverse-phase conditions can shift the equilibrium on-column due to the acidity of silanols or mobile phase.

- Column: C18 with high carbon load (e.g., Waters XBridge) to retain the polar acid.
- Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Neutral pH minimizes on-column cyclization).
- Mobile Phase B: Acetonitrile.[2]
- Gradient: 5% B to 40% B over 10 min.
- Detection: UV 210 nm (Carboxyl/Sulfone have weak chromophores; MS detection is preferred).[1]
- Validation: Inject pure Lactone vs. pure Salt (generated in situ by NaOH). Ensure resolution between the two peaks.

## Workflow: Stability Testing Logic



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Caption: Logical flow for determining the speciation of HMSVA in solution.

## References

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